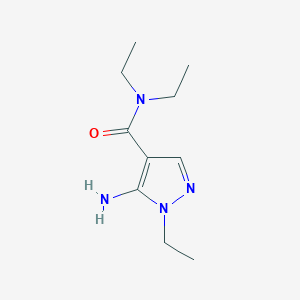![molecular formula C11H13ClN2 B11731945 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group attached to a cyclopropylmethyl group, which is further connected to a benzonitrile moiety. The hydrochloride salt form enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride typically involves the reaction of 3-aminobenzonitrile with cyclopropylmethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
化学反应分析
Types of Reactions
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学研究应用
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
3-Aminobenzonitrile: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Lacks the benzonitrile moiety, leading to different biological activities.
Benzonitrile derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride is unique due to the presence of both the cyclopropylmethyl and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
属性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC 名称 |
3-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9;/h1-3,6,9,11H,4-5,13H2;1H |
InChI 键 |
CXDUXOXXFNXOSK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC=CC(=C2)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)

![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11731897.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)

